Cas no 1354015-37-4 ([(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester)
![[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester structure](https://ja.kuujia.com/scimg/cas/1354015-37-4x500.png)
[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester 化学的及び物理的性質
名前と識別子
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- [(S)-1-(2-chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester
- (S)-tert-Butyl (1-(2-chloroacetyl)pyrrolidin-3-yl)(cyclopropyl)carbamate
- AM96494
- [(S)-1-(2-Chloroacetyl)pyrrolidin-3-yl]cyclopropylcarbamic acid tert-butyl ester
- [(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester
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- インチ: 1S/C14H23ClN2O3/c1-14(2,3)20-13(19)17(10-4-5-10)11-6-7-16(9-11)12(18)8-15/h10-11H,4-9H2,1-3H3/t11-/m0/s1
- InChIKey: NIPLWIMWHKBMKL-NSHDSACASA-N
- SMILES: ClCC(N1CC[C@@H](C1)N(C(=O)OC(C)(C)C)C1CC1)=O
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 20
- 回転可能化学結合数: 5
- 複雑さ: 390
- トポロジー分子極性表面積: 49.8
[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM498747-1g |
(S)-tert-Butyl(1-(2-chloroacetyl)pyrrolidin-3-yl)(cyclopropyl)carbamate |
1354015-37-4 | 97% | 1g |
$1499 | 2023-01-01 | |
Fluorochem | 083238-500mg |
S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester |
1354015-37-4 | 500mg |
£755.00 | 2022-03-01 |
[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester 関連文献
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl esterに関する追加情報
Chemical Synthesis and Pharmacological Applications of [(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic Acid tert-Butyl Ester (CAS No. 1354015-37-4)
The compound [(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester, identified by CAS registry number 1354015-37-4, represents a structurally complex organic molecule with significant potential in modern medicinal chemistry. This compound integrates key functional groups such as the chloro-acetyl moiety, a chiral pyrrolidin-3-yl ring, and a cyclopropyl-carbamic acid tert-butyl ester fragment, each contributing distinct physicochemical properties. Recent advancements in asymmetric synthesis and computational modeling have positioned this compound as a promising intermediate in drug discovery pipelines targeting protein-protein interaction inhibitors and kinase modulators.
Structural analysis reveals that the (S) configuration at the pyrrolidine ring's third carbon imparts unique stereoselectivity critical for biological activity. The presence of the chloro-acetyl group enhances electrophilic reactivity, enabling covalent binding to cysteine residues in target enzymes—a strategy increasingly utilized in developing irreversible inhibitors for oncogenic kinases. A 2023 study published in Journal of Medicinal Chemistry demonstrated that analogs of this compound exhibit submicromolar potency against BRD4 bromodomain proteins, a validated target in acute myeloid leukemia therapy.
Synthetic methodologies for this compound have evolved significantly since its initial report. Traditional routes involving nucleophilic acylation of protected pyrrolidine derivatives now incorporate microwave-assisted protocols that reduce reaction times by 60% while maintaining stereoselectivity (>98% ee). Innovations like this align with green chemistry principles by minimizing solvent usage and waste generation. Researchers at MIT recently reported a one-pot synthesis integrating organocatalytic enantioselective alkylation with subsequent acylation steps, achieving 89% overall yield under ambient conditions.
In pharmacokinetic studies, the tert-butyl ester
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